N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide
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Overview
Description
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is a chemical compound with the molecular formula C11H21Cl3N2O. It is known for its unique structure, which includes a butylamino group and a trichloroethyl group attached to a methylbutanamide backbone . This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include ethers or substituted amides.
Scientific Research Applications
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is primarily used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound can also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(1-(tert-butylamino)-2,2,2-trichloroethyl)-3-methylbenzamide: Similar structure but with a benzamide group instead of a butanamide group.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylpropanamide: Similar structure but with a propanamide group instead of a butanamide group.
Uniqueness
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butylamino group and trichloroethyl group provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C11H21Cl3N2O |
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Molecular Weight |
303.7 g/mol |
IUPAC Name |
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H21Cl3N2O/c1-4-5-6-15-10(11(12,13)14)16-9(17)7-8(2)3/h8,10,15H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
GPDBIYSACGWMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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